

# Convergent Evolution of Root Systems in Lycophytes and Euphyllophytes: A Comparative Guide

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## Introduction

The evolution of a true root system was a pivotal innovation that enabled vascular plants to successfully colonize terrestrial environments, providing anchorage and efficient uptake of water and nutrients. Fossil evidence strongly supports the remarkable conclusion that roots evolved independently on at least two separate occasions in vascular plants: once in the lycophytes (e.g., clubmosses like *Selaginella*) and once in the euphyllophytes (ferns and seed plants, including the model organism *Arabidopsis thaliana*). This guide provides a detailed comparison of the root systems of lycophytes and euphyllophytes, highlighting the fascinating convergent and divergent evolutionary trajectories of these essential organs. By examining their anatomical, developmental, and molecular characteristics, we can gain a deeper understanding of the fundamental principles governing root biology. This comparison is particularly relevant for researchers in plant sciences and drug development, as it sheds light on the diverse yet functionally analogous solutions that have arisen in nature.

## I. Anatomical and Developmental Comparison

Despite their independent origins, the root systems of lycophytes and euphyllophytes exhibit striking similarities, which are classic examples of convergent evolution. Both lineages possess roots with a root apical meristem (RAM) responsible for indeterminate growth, a protective root cap, and root hairs for increased surface area. However, fundamental differences in their developmental programs and structural organization reveal their distinct evolutionary paths.

A key distinguishing feature is the mode of branching. Lycophyte roots, such as those of *Selaginella*, typically undergo dichotomous branching, where the apical meristem divides into two equal daughter meristems, resulting in a forked root tip.<sup>[1]</sup> In contrast, euphyllophyte roots, as seen in *Arabidopsis*, produce lateral roots endogenously from differentiated tissues like the pericycle, at a distance from the root apex.<sup>[2]</sup>

The embryonic origin of the primary root also differs. In seed plants (a subgroup of euphyllophytes), the primary root develops from an embryonic root meristem established during embryogenesis. In many lycophytes, the embryonic root is short-lived, and the mature root system is largely adventitious, arising from specialized structures like rhizophores in *Selaginella*.<sup>[3][4]</sup> The rhizophore itself is a unique organ with a transcriptional identity distinct from both roots and shoots, highlighting the novel evolutionary path taken by lycophytes.<sup>[3]</sup>

## Quantitative Comparison of Root Traits

| Trait                                   | Lycophytes<br>( <i>Selaginella</i><br><i>moellendorffii</i> ) | Euphyllophytes<br>( <i>Arabidopsis</i><br><i>thaliana</i> )              | References                              |
|---|---|--|---|
| Primary Root Origin                     | Adventitious, from rhizophores                                | Embryonic  | <a href="#">[3]</a> <a href="#">[4]</a> |
| Branching Mechanism                     | Dichotomous (apical bifurcation)                              | Lateral (endogenous from pericycle)                                      | <a href="#">[1]</a>                     |
| Root Apical Meristem (RAM) Organization | Single apical cell or a small group of initials               | Organized into distinct tiers of initials surrounding a quiescent center | <a href="#">[2]</a> <a href="#">[5]</a> |
| Rhizophore                              | Present; a specialized root-bearing organ                     | Absent   | <a href="#">[6]</a>                     |

## II. Molecular and Genetic Comparison: A Tale of Two Toolkits

Recent advances in genomics and transcriptomics have begun to unravel the molecular basis of root development in lycophytes, allowing for direct comparisons with the well-studied

pathways in euphyllophytes like *Arabidopsis*. These studies suggest that despite independent origins, both lineages have recruited components from a shared, ancient genetic toolkit to construct their root systems.

Comparative transcriptomic analyses have revealed that a number of key regulatory genes involved in root development in *Arabidopsis* have homologs that are expressed in the roots of *Selaginella*.<sup>[7][8]</sup> This includes members of the WUSCHEL-RELATED HOMEOBOX (WOX) and PLETHORA (PLT) gene families, which are crucial for maintaining the stem cell niche in the RAM.<sup>[7]</sup> Similarly, homologs of the SHORT-ROOT (SHR) and SCARECROW (SCR) genes, which are essential for ground tissue patterning in *Arabidopsis* roots, also show comparable expression patterns in *Selaginella* roots, suggesting a conserved mechanism for radial patterning.<sup>[9]</sup>

The plant hormone auxin is a central regulator of root development in euphyllophytes, controlling processes from lateral root initiation to gravitropism. In *Selaginella*, auxin also plays a significant role in root development, particularly in the transition of the rhizophore to a root.<sup>[3]</sup> However, studies have shown that unlike in *Arabidopsis*, exogenous auxin does not directly induce root branching in *Selaginella*, indicating a divergence in the downstream auxin response pathways related to branching.

The convergent evolution of these molecular pathways suggests that the common ancestor of lycophytes and euphyllophytes possessed a set of developmental genes that were independently co-opted for root formation in each lineage.

### III. Experimental Protocols

To facilitate further comparative studies, this section provides detailed protocols for key experiments in both *Selaginella moellendorffii* and *Arabidopsis thaliana*.

#### A. Histological Analysis of Root Apical Meristem

Objective: To visualize and compare the cellular organization of the root apical meristem in *Selaginella* and *Arabidopsis*.

Protocol for *Arabidopsis thaliana*

- Fixation: Fix seedlings in FAA solution (50% ethanol, 5% acetic acid, 10% formalin) for at least 24 hours at 4°C.
- Dehydration: Dehydrate the samples through a graded ethanol series (50%, 70%, 85%, 95%, 100% ethanol), with 30-minute incubations at each step.
- Infiltration and Embedding: Infiltrate the tissue with a clearing agent like xylene and then embed in paraffin wax.
- Sectioning: Section the embedded tissue to a thickness of 8-10  $\mu\text{m}$  using a microtome.
- Staining: Deparaffinize the sections and stain with Toluidine Blue O or Safranin and Fast Green.
- Microscopy: Mount the stained sections and observe under a light microscope.

#### Protocol for *Selaginella moellendorffii*

Note: Due to the more delicate nature of *Selaginella* roots, modifications to the standard protocol are recommended.

- Fixation: Fix root tips in a solution of 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.2) for 4 hours at 4°C.
- Post-fixation: Post-fix in 1% osmium tetroxide in the same buffer for 2 hours at 4°C.
- Dehydration: Dehydrate through a graded ethanol series as for *Arabidopsis*.
- Infiltration and Embedding: Infiltrate with a resin such as Spurr's resin.
- Sectioning: Cut semi-thin sections (1-2  $\mu\text{m}$ ) using an ultramicrotome.
- Staining: Stain the sections with Toluidine Blue O.
- Microscopy: Observe under a light microscope.

## B. Gene Expression Analysis by RNA-Seq

Objective: To compare the transcriptomes of root tissues from *Selaginella* and *Arabidopsis*.

- Tissue Collection: Harvest root tips (apical 5 mm) from both species grown under sterile conditions and immediately freeze in liquid nitrogen.
- RNA Extraction: Extract total RNA using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen), including an on-column DNase treatment.
- Library Preparation: Prepare sequencing libraries from high-quality RNA (RIN > 8) using a standard RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).
- Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
- Data Analysis:
  - Perform quality control of the raw reads using tools like FastQC.
  - Align the reads to the respective reference genomes (*Selaginella moellendorffii* and *Arabidopsis thaliana*).
  - Quantify gene expression levels.
  - Perform differential gene expression analysis to identify genes with conserved or divergent expression patterns.

## C. Auxin Treatment for Phenotypic Analysis

Objective: To assess the effect of exogenous auxin on root development and branching.

Protocol for *Arabidopsis thaliana*

- Growth Medium: Prepare half-strength Murashige and Skoog (MS) medium solidified with 1% agar.
- Hormone Application: Supplement the medium with various concentrations of auxin (e.g., indole-3-acetic acid, IAA) or auxin transport inhibitors (e.g., N-1-naphthylphthalamic acid, NPA).
- Plant Growth: Germinate and grow seedlings vertically on the plates for 7-10 days.

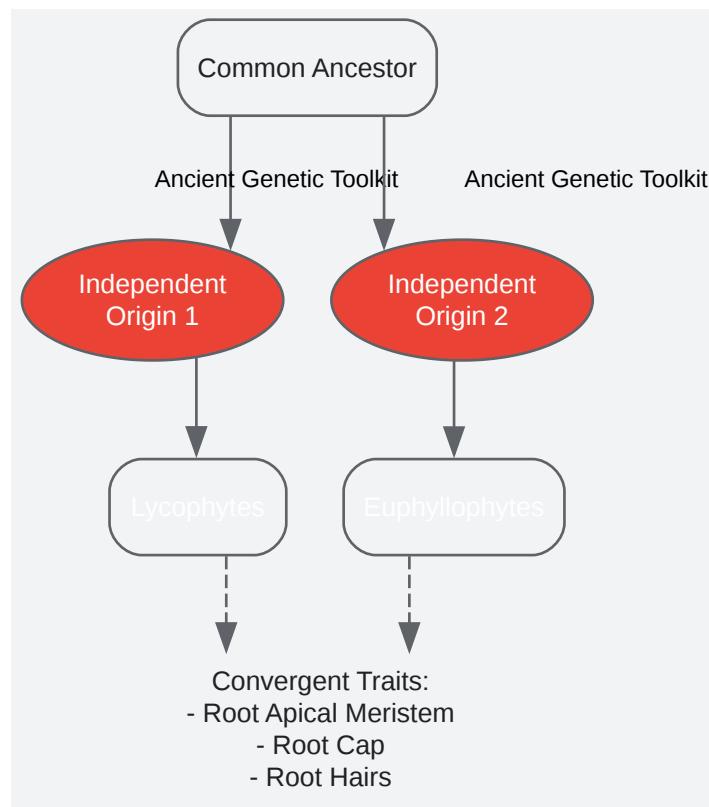
- **Phenotyping:** Quantify primary root length, lateral root number, and lateral root density using image analysis software (e.g., ImageJ).

#### Protocol for *Selaginella moellendorffii*

- **Culture:** Grow *Selaginella* plantlets on sterile, hormone-free medium.
- **Hormone Application:** Prepare a lanolin paste containing the desired concentration of auxin (e.g., 2,4-D) or an auxin transport inhibitor (e.g., TIBA).
- **Treatment:** Apply a small amount of the lanolin paste to the angle meristems where rhizophores emerge.<sup>[3]</sup>
- **Observation:** Observe the development of rhizophores and subsequent root formation over several days to weeks. Note any changes in the rate of rhizophore-to-root transition and the morphology of the resulting roots.

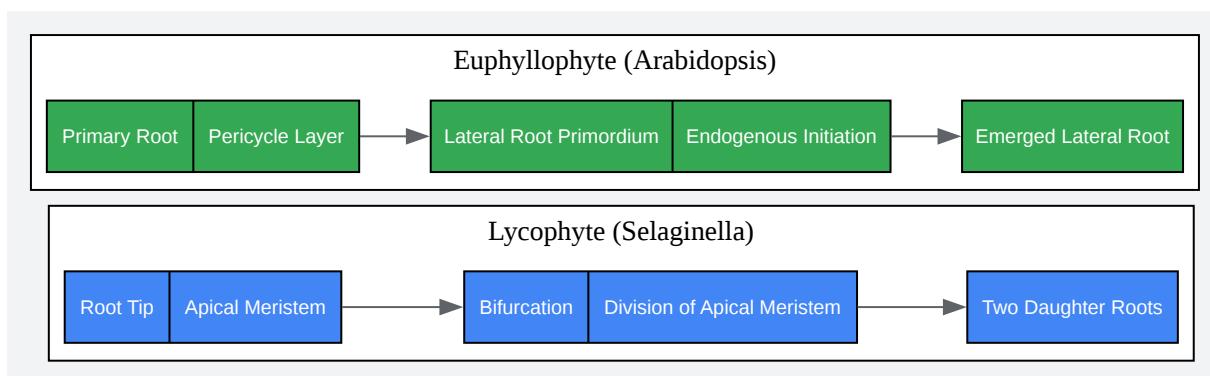
## IV. Visualizing Convergent Evolution: Signaling Pathways and Structures

To illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).



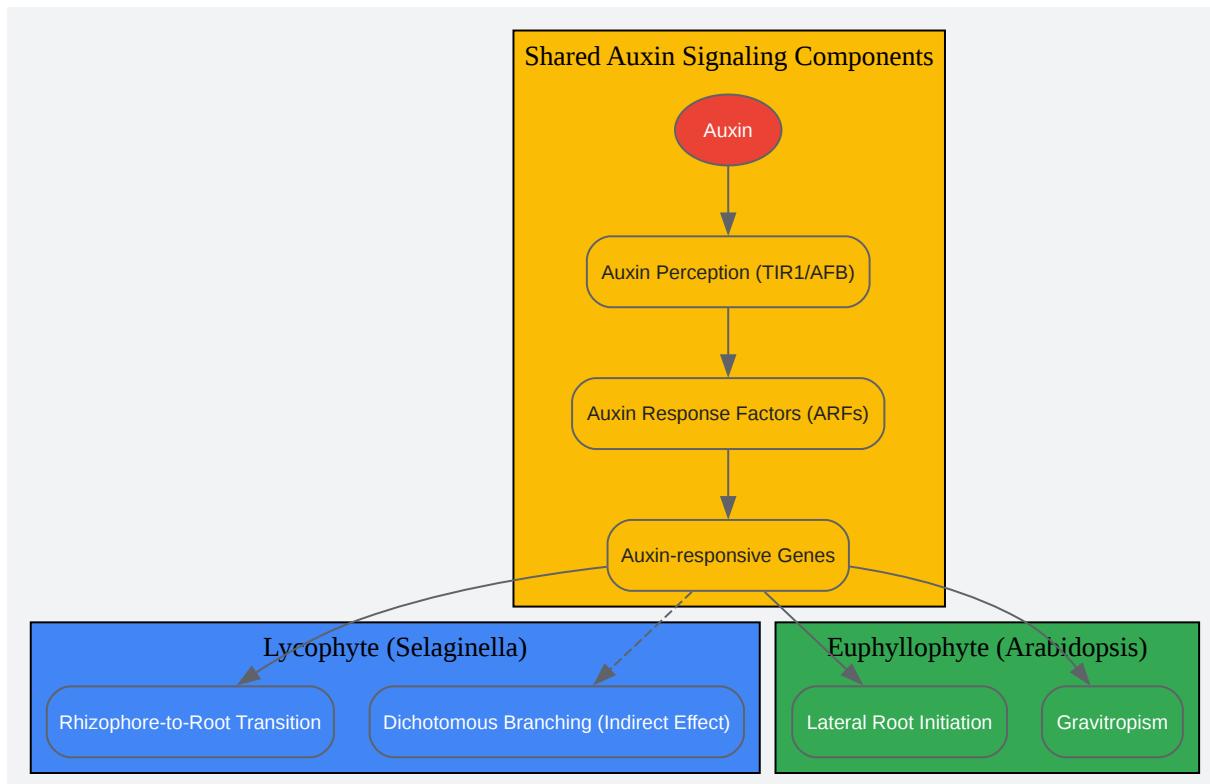
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Caption: Independent origins of lycophyte and euphyllophyte roots.



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Caption: Comparison of root branching mechanisms.

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Caption: Simplified auxin signaling in root development.

## V. Conclusion

The independent evolution of complex root systems in lycophytes and euphyllophytes stands as a powerful testament to convergent evolution. While sharing fundamental functions and even some underlying molecular components, their distinct developmental strategies for branching and overall architecture underscore their separate evolutionary histories. The ongoing research into the genomics and developmental biology of lycophytes, particularly *Selaginella*, will continue to illuminate the evolutionary innovations that enabled the conquest of land by vascular plants. This comparative approach not only enriches our understanding of

plant evolution but also provides a broader perspective on the diverse molecular mechanisms that can be harnessed to improve plant growth and resilience.

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